Cas no 2228147-91-7 (tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate)

Tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate is a specialized carbamate derivative featuring an oxazolidinone moiety, which imparts unique reactivity and structural versatility. This compound is particularly valuable in medicinal chemistry and pharmaceutical research as a key intermediate for the synthesis of bioactive molecules, including potential antimicrobial and CNS-active agents. The tert-butyl carbamate group enhances stability and facilitates selective deprotection under mild conditions, while the oxazolidinone ring contributes to conformational rigidity and hydrogen-bonding interactions. Its well-defined structure and functional group compatibility make it a useful building block for targeted drug design and peptidomimetic studies. The compound is typically handled under controlled conditions due to its sensitivity to strong acids or bases.
tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate structure
2228147-91-7 structure
Product Name:tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate
CAS No:2228147-91-7
MF:C14H18N2O4
MW:278.303723812103
CID:6172939
PubChem ID:165656301
Update Time:2025-06-30

tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2228147-91-7
    • tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate
    • EN300-1872187
    • Inchi: 1S/C14H18N2O4/c1-14(2,3)20-13(18)15-10-6-4-5-9(7-10)11-8-19-12(17)16-11/h4-7,11H,8H2,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: WMWMYTLXEYLGSP-UHFFFAOYSA-N
    • SMILES: O1C(NC(C1)C1C=CC=C(C=1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 278.12665706g/mol
  • Monoisotopic Mass: 278.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 76.7Ų

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Additional information on tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate

Professional Introduction to Compound with CAS No. 2228147-91-7 and Product Name: tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate

The compound with the CAS number 2228147-91-7 and the product name tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with a 2-oxo-1,3-oxazolidin-4-yl group. This specific arrangement of functional groups makes it a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their diverse biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active molecules. The presence of the tert-butyl group in this compound not only enhances its stability but also influences its solubility and metabolic properties, making it an attractive scaffold for medicinal chemists.

The 2-oxo-1,3-oxazolidin-4-yl group is another critical feature of this compound, contributing to its unique chemical properties. This moiety is known to exhibit bioisosteric behavior, meaning it can mimic the properties of other functional groups while maintaining a different structural framework. This characteristic is particularly valuable in drug design, as it allows for the creation of molecules with tailored biological activities. The phenyl ring further enhances the compound's potential by providing a platform for further functionalization and interaction with biological targets.

Recent studies have highlighted the importance of oxazolidinone derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The oxazolidinone ring in this compound is expected to contribute to its biological activity by facilitating interactions with specific enzymes or receptors. This has led to increased interest in exploring the pharmacological potential of derivatives like tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the carbamate group is typically achieved through reactions such as carbamoylation or urethane formation. The subsequent functionalization of the phenyl ring with the 2-oxo-1,3-oxazolidin-4-yl group adds another layer of complexity but is crucial for achieving the desired biological properties. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, have been employed to construct this complex molecular framework.

The pharmacological evaluation of tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yl)phenyl]carbamate has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit specific enzymes associated with various diseases. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammation and pain pathways. Additionally, its interaction with certain receptors has been explored, indicating potential applications in neurological disorders.

The potential therapeutic applications of this compound are vast and warrant further investigation. Researchers are particularly interested in its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. The oxazolidinone moiety is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in inflammation. By targeting these enzymes, tert-butyl N-[3-(2-oxo-1,3-oxazolidin-4-yphenyl]carbamate may offer a novel approach to treating inflammatory conditions.

In addition to its anti-inflammatory potential, this compound has shown promise in other therapeutic areas. Antimicrobial activity has been observed against various bacterial strains, suggesting that it may be useful in developing new antibiotics or antimicrobial agents. Furthermore, its ability to interact with specific cellular targets has raised interest in its potential as an anticancer agent. Ongoing research aims to elucidate the exact mechanisms by which this compound exerts its effects on cancer cells.

The development of new drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their behavior and interactions with biological targets. These computational studies have been instrumental in understanding the binding affinity and mode of action of tert-butyl N-[3-(2-o oxo -1 ,3 - ox az oli din -4 - yl ) phen yl ] carb am ate. By integrating experimental data with computational insights, researchers can refine their understanding of how this compound interacts with its intended targets.

The future prospects for this compound are promising, with several ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Researchers are focusing on improving its solubility and bioavailability while maintaining or enhancing its biological activity. Additionally, efforts are underway to develop novel derivatives that may offer even greater therapeutic benefits.

In conclusion, the compound with CAS number 2228147 - 91 - 7 and product name tert-butyl N-[3-(2-o oxo -1 ,3 - ox az oli din -4 - yl ) phen yl ] carb am ate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs and improving patient outcomes.

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